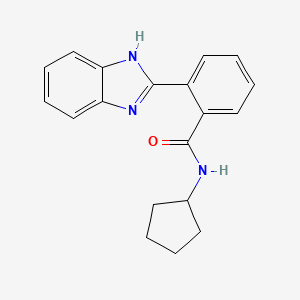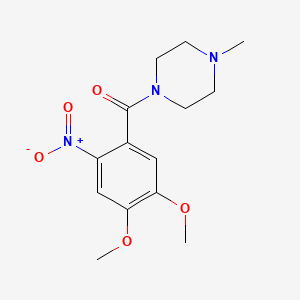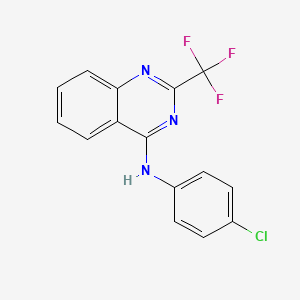
N-(4-phenoxyphenyl)-4-quinazolinamine
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-4-quinazolinamine, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPQ is a small molecule that belongs to the family of quinazoline-based compounds. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Treatment of Refractory Solid Tumors and CNS Malignancies : Gefitinib, a compound related to the 4-anilinoquinazoline class, is used in treating refractory solid tumors and central nervous system (CNS) malignancies in pediatric patients. It acts as a specific inhibitor of the epidermal growth factor receptor (EGFR), which is expressed in various tumor types. This compound has shown promise in children with refractory tumors and CNS malignancies, demonstrating a safety profile similar to that observed in adults (Freeman et al., 2006).
Biogenic Amine Transporters Modulation : N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, a compound structurally related to N-(4-phenoxyphenyl)-4-quinazolinamine, has been identified as an allosteric modulator of the dopamine transporter. Such compounds offer potential therapeutic applications in the modulation of neurotransmitter transporters, which are critical in various neurological disorders (Pariser et al., 2008).
Antimalarial Effects : A series of quinazolinediamines, including N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, have been synthesized and evaluated for their antimalarial activity. These compounds have shown general antimalarial activity, indicating potential applications in the treatment and prevention of malaria (Elslager et al., 1981).
Optoelectronic Material Applications : Quinazoline derivatives, including those related to this compound, have been explored for their applications in optoelectronic materials. These compounds are valuable for creating novel materials for use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Inhibition of Inducible Nitric Oxide Synthase : 1,2-Dihydro-4-quinazolinamines, related to this compound, have been identified as potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS), with demonstrated efficacy in acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Mitochondrial Complex I Inhibition : A study identified a quinazoline derivative as a potent inhibitor of mitochondrial complex I, with potential therapeutic applications in the treatment of diseases like Huntington's disease (Krishnathas et al., 2017).
Antibacterial Activity : N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus. These compounds showed minimum inhibitory concentrations in the low micromolar range, indicating their potential as antibacterial agents (Van Horn et al., 2014).
Luminescent Material and Bioimaging Applications : Some quinazolinone derivatives exhibit good luminescence properties, making them candidates for use as fluorescent probes and biological imaging reagents (Xing et al., 2021).
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOICMFRJBMONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
